molecular formula C17H23N3O3S B11025135 N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B11025135
M. Wt: 349.4 g/mol
InChI Key: ZCLBIRHIDCCUPQ-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and a methoxyphenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the methoxyphenoxyethyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The pathways involved can vary depending on the specific application and target.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O3S/c1-11(2)19-17-20-12(3)15(24-17)16(21)18-9-10-23-14-8-6-5-7-13(14)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

ZCLBIRHIDCCUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)NCCOC2=CC=CC=C2OC

Origin of Product

United States

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